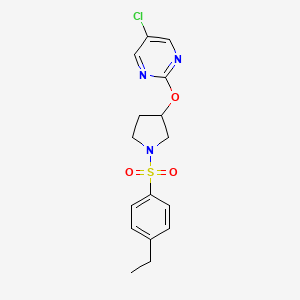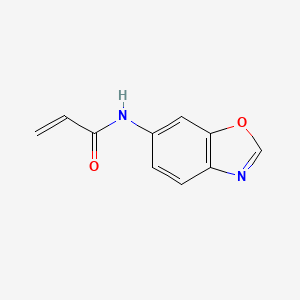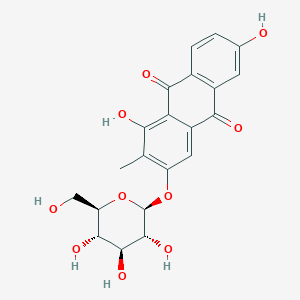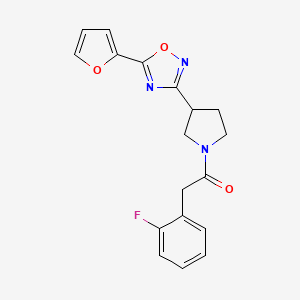![molecular formula C8H9ClF3N3O B2921810 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride CAS No. 2287274-40-0](/img/structure/B2921810.png)
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3N3O and its molecular weight is 255.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
This involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 .
Biochemical Pathways
The compound likely affects the pathways involved in cell proliferation and apoptosis. The up-regulation of Bax and down-regulation of Bcl2 suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis . This pathway is crucial in regulating cell death and survival, and its dysregulation is often associated with cancer.
Result of Action
The result of EN300-6740726’s action would likely be the induction of apoptosis in target cells, leading to their death . This could potentially inhibit the growth of cancerous cells, making the compound a candidate for anti-cancer therapies.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)6-5-3-12-2-1-4(5)7(15)14-13-6;/h12H,1-3H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNFXFVJWDJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921732.png)


![methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate](/img/structure/B2921736.png)
![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2921741.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2921742.png)
![3-cyclopropyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2921745.png)

![N-(3-chloro-2-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2921748.png)
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2921749.png)

